6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Overview
Description
Synthesis Analysis
Imidazo[1,2-a]pyridines, such as 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, are synthesized using various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The InChI code for 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is 1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2 .Physical And Chemical Properties Analysis
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Chemical Synthesis and Derivative Development
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine serves as a pivotal intermediate in the synthesis of diverse heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been used to create pyridopyrazolopyrimidine derivatives, imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives, and various triazine derivatives through reactions with active methylene compounds, halo compounds, and via diazotization processes. This chemical versatility underlines its significance in the development of new synthetic routes and the exploration of novel compounds with potential biological activities (Rateb, 2014).
Development of Anticancer Agents
Research has highlighted the potential of compounds derived from 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine as promising anticancer agents. The synthesis of novel pyridine derivatives incorporating this moiety and assessing their in vitro antitumor activity against various cancer cell lines (e.g., liver cancer HepG2, human colon cancer HT-29, and human breast adenocarcinoma MCF-7) has demonstrated significant findings. Some derivatives showed higher antitumor activity than standard treatments, showcasing the potential of these compounds in cancer therapy development (Hafez & El-Gazzar, 2020).
Novel Synthesis Methods
The innovation in synthetic methods using 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine is noteworthy. For instance, new pathways for the synthesis of imidazo[1,2-a]pyrimidine compounds have been established, showcasing the adaptability of this compound in facilitating novel chemical transformations. These methods involve the condensation of ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl) phenyl]propanoate and further cyclization steps, leading to the generation of imidazo[1,2-a]pyrimidine compounds with potential biological significance (Liu, 2013).
Safety And Hazards
The safety information for 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRZCFMOOYJHJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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